N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-(m-tolyloxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-(m-tolyloxy)acetamide is a complex organic compound known for its unique chemical structure and potential applications in various fields, including chemistry, biology, medicine, and industry. This article will delve into its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparisons with similar compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-(m-tolyloxy)acetamide involves multiple steps, starting with the preparation of intermediate compounds. The process typically includes:
Formation of the triazine ring: : This step involves the cyclization of appropriate precursors under controlled conditions, often using reagents such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Introduction of functional groups: : The morpholino and pyrrolidin-1-yl groups are introduced via nucleophilic substitution reactions, using reagents like morpholine and pyrrolidine.
Acetamide formation: : The final step involves the reaction of the triazine intermediate with m-tolyloxyacetic acid under amidation conditions, often facilitated by coupling agents like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: Industrial production of this compound may involve scaled-up versions of the synthetic routes, utilizing large reactors, automated systems, and stringent quality control measures to ensure high purity and yield. The conditions are optimized for efficiency, safety, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-(m-tolyloxy)acetamide undergoes several types of chemical reactions:
Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂), leading to the formation of oxidized derivatives.
Reduction: : It can be reduced using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the formation of reduced intermediates.
Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced with other groups.
Oxidizing Agents: : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reducing Agents: : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Catalysts: : Transition metal catalysts like palladium (Pd) or platinum (Pt) can facilitate certain reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can yield carboxylic acids or ketones, while reduction can lead to alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-(m-tolyloxy)acetamide serves as a versatile building block for synthesizing various derivatives and complexes. Its unique structure allows for exploration in areas such as catalysis, materials science, and supramolecular chemistry.
Biology: In biological research, this compound is studied for its potential as a biochemical probe or a molecular tool to investigate cellular processes. Its interactions with biological molecules can shed light on cellular mechanisms and pathways.
Medicine: In medicine, the compound shows promise as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in fields such as oncology, neurology, and immunology.
Industry: In industrial applications, the compound's stability and reactivity make it useful in the formulation of advanced materials, coatings, and polymers. It can enhance the properties of products such as adhesives, sealants, and specialty chemicals.
Mechanism of Action
Molecular Targets and Pathways: The compound exerts its effects through specific interactions with molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. By binding to these targets, the compound can modulate their activity, leading to therapeutic or research-related outcomes.
Pathways Involved: The pathways affected by the compound depend on its specific applications. For example, in oncology, it may interfere with signaling pathways that regulate cell growth and proliferation. In neurology, it may modulate neurotransmitter receptors or ion channels.
Comparison with Similar Compounds
Similar Compounds:
N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-(4-tolyloxy)acetamide: : Similar in structure, differing only in the position of the tolyloxy group.
N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-(phenoxy)acetamide: : Differing by having a phenoxy group instead of a m-tolyloxy group.
N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-(benzyl)acetamide: : Differing by having a benzyl group instead of a m-tolyloxy group.
Uniqueness: The uniqueness of N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-(m-tolyloxy)acetamide lies in its specific combination of functional groups and their spatial arrangement. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial contexts.
This article provides an overview of the compound this compound, highlighting its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparisons with similar compounds. Whether you're a chemist, biologist, or industry professional, this compound offers a rich field for exploration and innovation.
Properties
IUPAC Name |
2-(3-methylphenoxy)-N-[(4-morpholin-4-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O3/c1-16-5-4-6-17(13-16)30-15-19(28)22-14-18-23-20(26-7-2-3-8-26)25-21(24-18)27-9-11-29-12-10-27/h4-6,13H,2-3,7-12,14-15H2,1H3,(H,22,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWEZWPISRFKRFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NCC2=NC(=NC(=N2)N3CCOCC3)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.